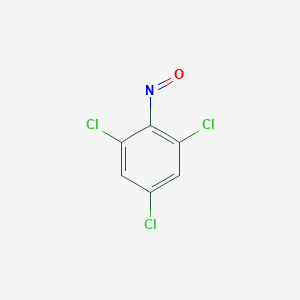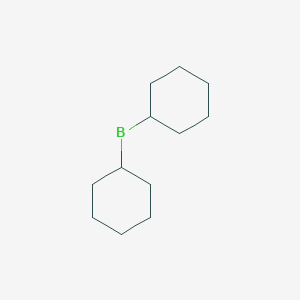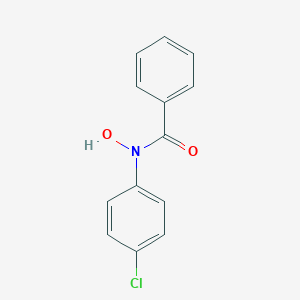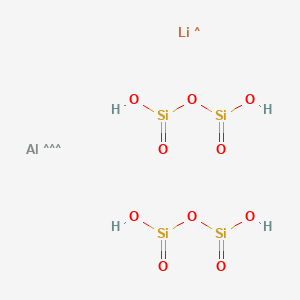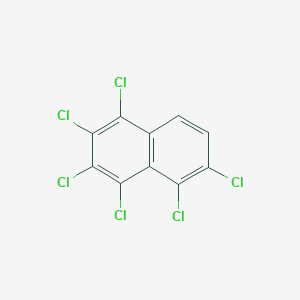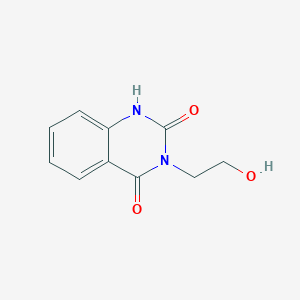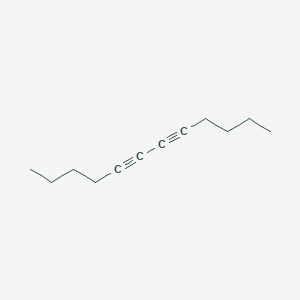
5,7-Dodecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dodecadiyne is a chemical compound that belongs to the alkyne family. It is a colorless, oily liquid with a strong odor. This compound has been of great interest to scientists due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,7-Dodecadiyne is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. This can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
5,7-Dodecadiyne has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,7-Dodecadiyne in lab experiments include its unique properties, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to work with it safely.
Orientations Futures
There are many future directions for research on 5,7-Dodecadiyne, including the development of new synthesis methods, the study of its interactions with cell membranes and other biological systems, and the exploration of its potential applications in various fields. Some possible areas of research include the use of 5,7-Dodecadiyne in drug delivery systems, the development of new materials and coatings, and the study of its potential as an imaging agent.
Méthodes De Synthèse
The synthesis of 5,7-Dodecadiyne can be done through various methods, including the reaction of 1,7-dibromododecane with sodium acetylide, the reaction of 1,7-dibromo-11-undecyne with sodium acetylide, and the reaction of 1,7-dibromo-11-undecyne with lithium acetylide.
Applications De Recherche Scientifique
The chemical compound 5,7-Dodecadiyne has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, it has been used to create thin films, coatings, and other materials with unique properties. In nanotechnology, it has been used to create nanowires and other nanostructures. In biomedicine, it has been studied for its potential as a drug delivery system and as an imaging agent.
Propriétés
Numéro CAS |
1120-29-2 |
|---|---|
Nom du produit |
5,7-Dodecadiyne |
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
dodeca-5,7-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
KSOQHQONAHQOCM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC#CCCCC |
SMILES canonique |
CCCCC#CC#CCCCC |
Autres numéros CAS |
1120-29-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



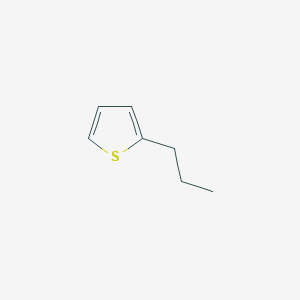
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
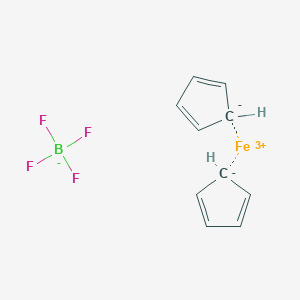
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
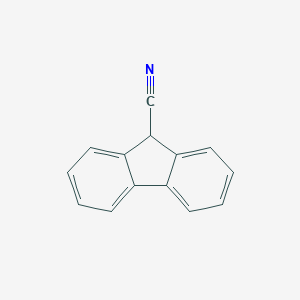
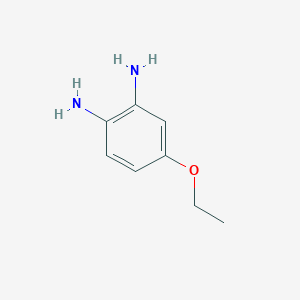

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
